Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-
Description
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- (IUPAC name) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylthio (-S-CH₂C₆H₅) group at the 5-position and an acetamide (-NHCOCH₃) moiety at the 2-position. Its molecular formula is C₁₁H₁₁N₃OS₂, with a molecular weight of 265.351 g/mol and a calculated logP of 2.31, indicating moderate lipophilicity . The compound is typically analyzed via reverse-phase HPLC with acetonitrile/water mobile phases , and its structural analogs are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGNGMANBKYIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214596 | |
| Record name | Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64387-67-3 | |
| Record name | N-[5-[(Phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64387-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064387673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC523937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Z9UD2LLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Assembly via Thiol Intermediate
A widely adopted method involves the initial synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (1), followed by sequential modifications. The thiol group serves as a nucleophilic center for introducing the phenylmethylthio moiety.
-
Formation of the Thiadiazole-Thiol Intermediate :
5-Amino-1,3,4-thiadiazole-2-thiol is reacted with 4-fluorophenylacetic acid in the presence of ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in acetonitrile. This step forms the acetamide-linked intermediate, 2-(4-fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (2). -
Benzylthio Substitution :
The thiolate anion of compound (2) is generated using potassium hydroxide in ethanol. Subsequent reaction with benzyl chloride derivatives introduces the phenylmethylthio group. For example, reaction with benzyl chloride yields the target compound in a "click reaction" fashion, often precipitating within seconds.
Key Reaction Parameters :
One-Pot Condensation Strategy
An alternative route involves the direct condensation of pre-functionalized thiadiazole precursors. For instance, 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine is acylated with acetic anhydride under acidic conditions. This method reduces purification steps but requires stringent control over stoichiometry to avoid side products.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
-
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.
-
EDCl/HOBt coupling : Critical for amide bond formation, achieving >90% conversion in 4–6 hours.
-
Base selection : Potassium hydroxide outperforms sodium hydroxide in deprotonating the thiol group, minimizing side reactions.
Temperature and Time Dependence
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 20–25°C (room temp) | Maximizes yield for electron-deficient benzyl chlorides |
| Reflux conditions | 80–90°C | Required for electron-rich substrates (e.g., methoxy derivatives) |
| Reaction time | 10–30 minutes | Longer durations reduce yield due to degradation |
Table 1 : Optimization of synthetic conditions for benzylthio substitution.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase) achieves >98% purity, with retention times of 12–14 minutes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise assembly | High purity, scalable | Multi-step, time-consuming | 46–79% |
| One-pot condensation | Fewer purification steps | Requires exact stoichiometry | 50–65% |
Table 2 : Trade-offs between synthetic methodologies.
Industrial Scalability Challenges
Industrial production remains limited due to:
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Can be reduced to thiols or amines.
- Substitution : The benzyl group can be replaced with other alkyl or aryl groups.
Biological Activities
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Antimicrobial and Antifungal Properties
Research indicates that Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- may possess antimicrobial and antifungal properties, which can be explored for developing new antimicrobial agents.
Anticancer Activity
Molecular docking studies suggest that this compound has a potential binding affinity with proteins involved in cancer progression. It may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes. Additionally, it can inhibit cyclooxygenase enzymes linked to inflammation and cancer.
Therapeutic Applications
The unique properties of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- have led to its investigation as a therapeutic candidate in various domains:
Pain Management
Some derivatives of acetamide compounds have shown analgesic activity comparable to established pain relievers like paracetamol. This suggests potential applications in pain management therapies.
Anti-inflammatory Agents
Due to its ability to inhibit cyclooxygenase enzymes, this compound may serve as a basis for developing anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Therapeutic Candidate for Cancer : A study demonstrated its efficacy in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
- Antimicrobial Activity : Research highlighted its effectiveness against specific bacterial strains and fungi, supporting its development as an antimicrobial agent.
- Analgesic Properties : Investigations into derivatives revealed promising results in pain relief comparable to traditional analgesics.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may induce apoptosis by disrupting mitochondrial membrane potential and activating caspase enzymes. The compound can also inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation and cancer progression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₁N₃OS₂ | 265.35 | N/A | 2.31 | 5-(Benzylthio), 2-acetamide |
| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-...) | C₂₀H₁₇ClN₄OS₃ | 467.01 | 179–181 | N/A | 4-Chlorobenzylthio, thiadiazinan-thione |
| 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide | C₁₈H₁₅ClN₄OS₃ | 434.96 | N/A | N/A | 5-Benzylthio, 3-chlorophenylacetamide |
| Compound 4y (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-...) | C₁₅H₁₇N₇OS₂ | 375.48 | N/A | N/A | 5-Ethyl, p-tolylamino, thiadiazole-thio |
Key Observations :
- Substituent Impact : The benzylthio group in the target compound enhances lipophilicity compared to alkylthio substituents (e.g., ethyl in compound 4y). Chlorine or nitro groups (e.g., 4-chlorobenzyl in ) increase molecular weight and polarity .
- Melting Points : Derivatives with aromatic or bulky groups (e.g., 4-chlorobenzyl) exhibit higher melting points (179–181°C) due to stronger intermolecular interactions .
Table 2: Anticancer and Antimicrobial Activities of Selected Analogs
Key Observations :
- Anticancer Potential: The target compound’s benzylthio group may mimic the Akt-inhibitory effects of nitro/chlorophenyl derivatives (e.g., compound 3 in ), though direct evidence is lacking. Compound 4y (), with a p-tolylamino group, shows superior cytotoxicity (IC₅₀ = 0.034 mmol/L) compared to cisplatin, highlighting the role of electron-donating substituents .
Key Observations :
Biological Activity
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- is C₁₁H₁₁N₃OS₂, with a molecular weight of approximately 253.34 g/mol. The compound features a thiadiazole ring substituted with a phenylmethylthio group, enhancing its lipophilicity and possibly improving bioavailability compared to other derivatives.
Anticancer Activity
Research indicates that Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- exhibits significant anticancer properties. Molecular docking studies suggest that this compound can interact with proteins involved in cancer progression through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .
Case Study:
In a study evaluating the anticancer activities of various thiadiazole derivatives, compounds similar to Acetamide were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Notably, the presence of specific substituents on the thiadiazole ring significantly influenced the anticancer potency .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Acetamide has been studied alongside other thiadiazole compounds for their efficacy against various bacterial strains. The presence of the phenylmethylthio group is believed to enhance the compound's interaction with microbial targets .
The mechanism by which Acetamide exerts its biological effects is primarily through the modulation of cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce apoptosis in cancer cells by activating caspases 3 and 9, leading to programmed cell death .
Comparative Analysis with Other Thiadiazole Derivatives
The following table summarizes the biological activities of Acetamide compared to other related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | Structure | Anticancer, Antimicrobial |
| Acetamido-1,3,4-thiadiazole | Structure | Antimicrobial |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-acetamide | Structure | Anticancer |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole | Structure | Higher cytotoxicity against cancer cells |
Q & A
Q. Table 1: Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Et₃N, dry benzene, 0°C | 75–85 | ≥95% |
| 2 | Ethanol recrystallization | 90–95 | ≥98% |
Basic: How is the compound’s cytotoxic activity evaluated in vitro, and what cell lines are standard?
Methodological Answer:
Cytotoxicity is assessed using the MTT assay:
Cell lines : MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) are standard due to their relevance in oncogenic pathways .
Protocol :
- Cells seeded in 96-well plates (5,000 cells/well) and incubated with compound (0.01–100 µM) for 48–72 hrs.
- IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism).
Selectivity : Active compounds are counter-screened against non-cancerous NIH3T3 fibroblasts to assess specificity .
Q. Table 2: Reported Cytotoxic Activity
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 0.084 ± 0.020 | |
| A549 | 0.034 ± 0.008 | |
| C6 glioma | 0.92–1.12 |
Advanced: How can computational methods optimize blood-brain barrier (BBB) penetration and target binding?
Methodological Answer:
Free Energy Perturbation (FEP) : Used to predict binding affinity changes during structural optimization (e.g., substituting cyclohexylmethyl groups to enhance lipophilicity) .
BBB Permeability Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate parameters:
- LogP : Optimal range 2–3.5 for passive diffusion.
- PSA (Polar Surface Area) : <90 Ų for CNS penetration .
Molecular Docking : Schrödinger Maestro identifies key interactions (e.g., π-π stacking with Akt’s Phe442 or H-bonds with Glu234) .
Q. Key Findings :
- Thioether linkage enhances membrane permeability vs. sulfonamide analogs .
- Phenylmethyl substitution balances hydrophobicity and target engagement .
Advanced: How to resolve discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
Discrepancies arise from:
Assay Conditions : Variations in incubation time (48 vs. 72 hrs), serum concentration (5% vs. 10% FBS), or MTT incubation duration .
Cell Line Heterogeneity : Subclonal differences in MCF-7 (e.g., hormone receptor status) affect drug response .
Data Normalization : Use of internal controls (e.g., cisplatin) and triplicate replicates to reduce variability .
Q. Resolution Strategies :
- Standardize protocols (e.g., CLSI guidelines).
- Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Advanced: What mechanistic insights explain its anticancer activity, and how are targets validated?
Methodological Answer:
Akt Pathway Inhibition :
- ELISA-based Akt activity assays show >85% inhibition in C6 glioma cells at 1 µM .
- Western blotting confirms downstream suppression of p-GSK3β and p-FOXO1.
Apoptosis Induction :
- Flow cytometry (Annexin V/PI) reveals 40–60% apoptosis in A549 cells .
- Caspase-3 activation (fluorometric assays) validates intrinsic pathway engagement.
Target Validation :
Advanced: What structural modifications enhance pharmacokinetic properties without compromising efficacy?
Methodological Answer:
Lipophilicity Optimization :
Metabolic Stability :
- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
Prodrug Strategies :
- Esterification of the acetamide moiety enhances oral bioavailability (e.g., ethyl ester prodrugs) .
Q. Table 3: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Phenylmethyl thioether | ↑ BBB penetration | |
| 4-Fluorophenyl substitution | ↑ Akt inhibition | |
| Trifluoromethyl group | ↑ Metabolic stability |
Advanced: How to design studies comparing this compound to structurally similar analogs?
Methodological Answer:
Comparative Cytotoxicity :
Pharmacokinetic Profiling :
Computational Screening :
Q. Key Finding :
- Compound 4y (ethyl-substituted analog) shows 3-fold higher potency than the parent compound against A549 cells .
Advanced: What experimental strategies address low aqueous solubility in preclinical testing?
Methodological Answer:
Formulation Optimization :
Nanoencapsulation :
Salt Formation :
- Hydrochloride salts improve solubility by 10-fold (pH 7.4 buffer) without altering efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
